

Synthesis and Characterization of (4-Fluoro-3-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Fluoro-3-methylphenyl)methanol
Cat. No.:	B1304793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(4-Fluoro-3-methylphenyl)methanol**, a valuable intermediate in the development of novel pharmaceutical compounds. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the molecule's physicochemical properties, making it a key building block in medicinal chemistry. This document outlines detailed synthetic protocols, summarizes key characterization data, and provides visual representations of the synthetic workflow.

Introduction

(4-Fluoro-3-methylphenyl)methanol is a substituted benzyl alcohol derivative. Its structural features, including the electron-withdrawing fluorine atom and the electron-donating methyl group, impart unique properties that are of interest in the design of bioactive molecules. This guide details two primary synthetic routes to this compound, starting from either 4-fluoro-3-methylbenzaldehyde or 4-fluoro-3-methylbenzoic acid. Furthermore, it compiles the available analytical data for the characterization of the final product.

Synthesis of (4-Fluoro-3-methylphenyl)methanol

The synthesis of **(4-Fluoro-3-methylphenyl)methanol** can be effectively achieved through the reduction of the corresponding aldehyde or carboxylic acid. The following sections provide

detailed experimental protocols for these transformations.

Method 1: Reduction of 4-Fluoro-3-methylbenzaldehyde using Sodium Borohydride

This method is a common and mild procedure for the reduction of aldehydes to primary alcohols.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Reduction of 4-fluoro-3-methylbenzaldehyde to **(4-fluoro-3-methylphenyl)methanol**.

Experimental Protocol:

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol (10 volumes).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral.

- Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Reduction of 4-Fluoro-3-methylbenzoic Acid using Lithium Aluminum Hydride

This method utilizes a more potent reducing agent to convert the carboxylic acid to the primary alcohol.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Reduction of 4-fluoro-3-methylbenzoic acid to **(4-fluoro-3-methylphenyl)methanol**.

Experimental Protocol:

- Preparation of Reducing Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes).
- Addition of Substrate: Dissolve 4-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
- Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Monitoring: Monitor the reaction by TLC.

- Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.
- Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
- Purification: Wash the filter cake with THF. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data for **(4-Fluoro-3-methylphenyl)methanol**.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₉ FO	[1]
Molecular Weight	140.16 g/mol	[1]
Appearance	-	-
Melting Point	Not available	-
Boiling Point	Not available	-
CAS Number	261951-66-0	

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

No experimental ¹H NMR data for **(4-Fluoro-3-methylphenyl)methanol** was found in the searched literature. The expected spectrum would show signals for the aromatic protons, the benzylic CH₂ group, the hydroxyl proton, and the methyl group, with characteristic splitting patterns due to fluorine-proton coupling.

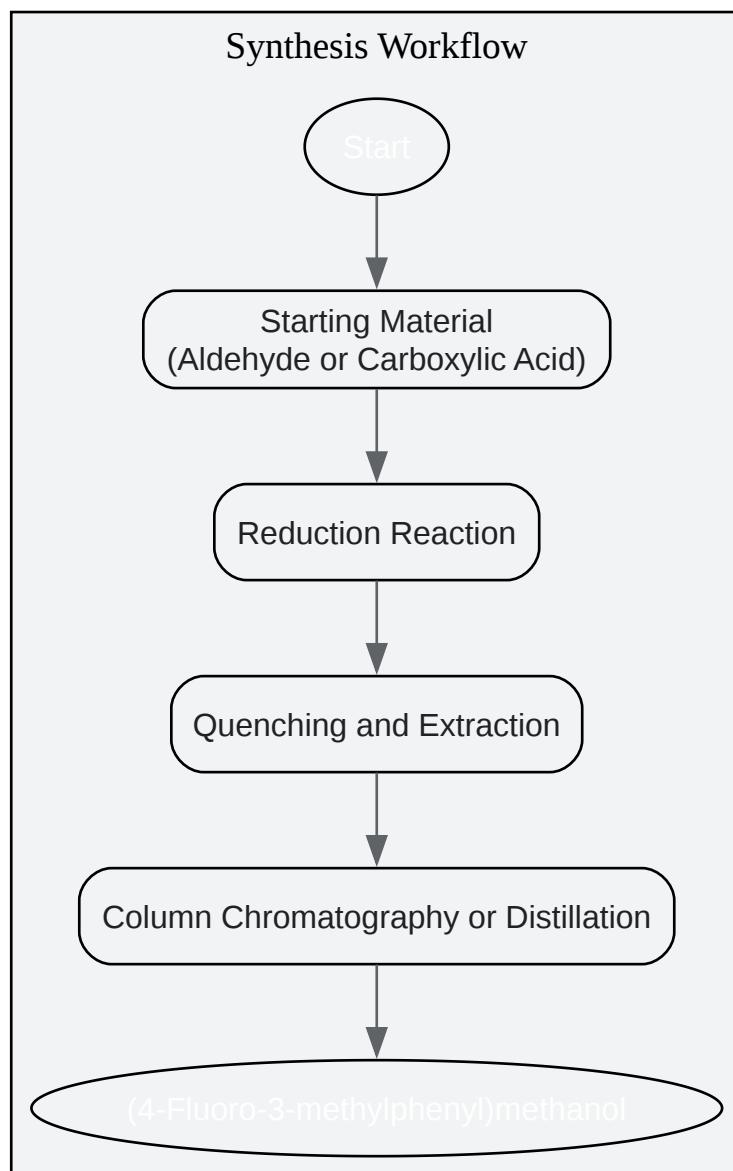
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

No experimental ¹³C NMR data for **(4-Fluoro-3-methylphenyl)methanol** was found in the searched literature. The spectrum is expected to show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹J_{C-F}).

IR (Infrared) Spectroscopy

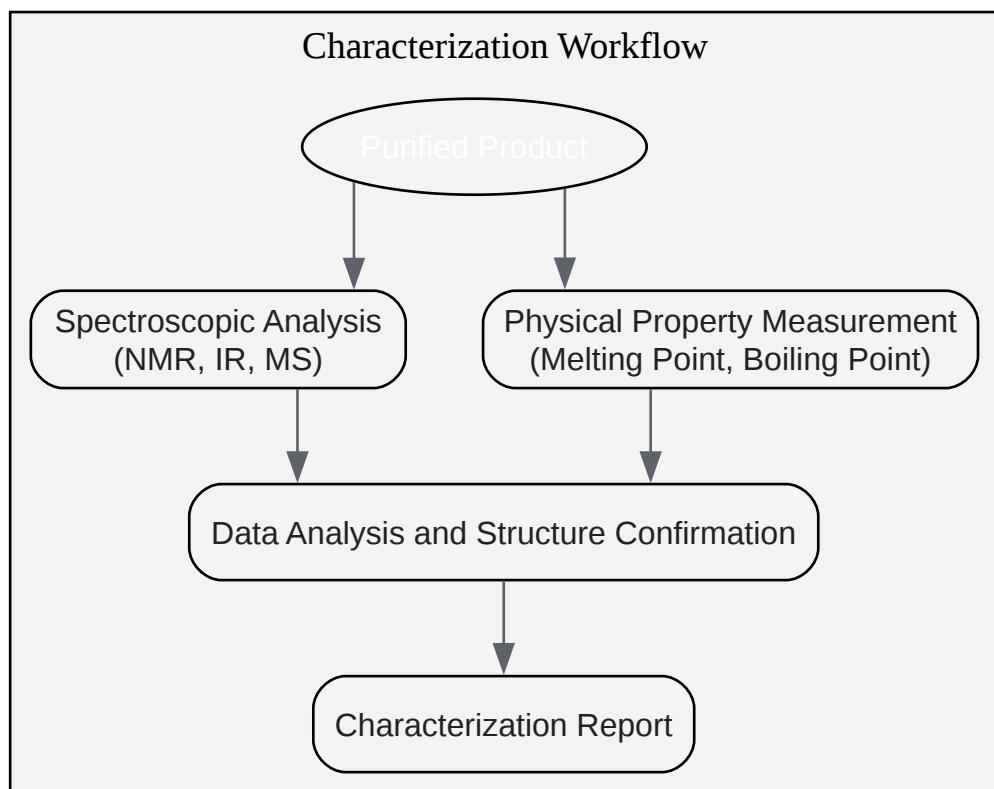
No experimental IR spectrum for **(4-Fluoro-3-methylphenyl)methanol** was found. The spectrum is expected to show characteristic absorption bands for:

- O-H stretch: A broad band around 3300 cm⁻¹
- C-H stretch (aromatic): Peaks around 3030-3100 cm⁻¹
- C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹
- C-O stretch: A strong band in the region of 1000-1260 cm⁻¹
- C-F stretch: A strong band in the region of 1000-1400 cm⁻¹


Mass Spectrometry (MS)

Adduct	Predicted m/z
[M+H] ⁺	141.0710
[M+Na] ⁺	163.0529
[M-H] ⁻	139.0565

Data obtained from predicted values on PubChem.[\[1\]](#)


Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **(4-Fluoro-3-methylphenyl)methanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **(4-Fluoro-3-methylphenyl)methanol**.

Conclusion

This technical guide provides essential information for the synthesis and characterization of **(4-Fluoro-3-methylphenyl)methanol**. The detailed protocols for the reduction of both the corresponding aldehyde and carboxylic acid offer versatile and reliable methods for its preparation. While experimental spectroscopic and physical data for the target compound are not readily available in the literature, the provided information on analogous compounds and predicted data serves as a valuable reference for researchers. The workflows presented offer a clear and logical approach to the synthesis and subsequent analysis of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Fluoro-3-phenoxyphenyl)methanol | C13H11FO2 | CID 12874224 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of (4-Fluoro-3-methylphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304793#synthesis-and-characterization-of-4-fluoro-3-methylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com